molecular formula C10H16N6O2 B2634124 Ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate CAS No. 2137647-52-8

Ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate

Cat. No.: B2634124
CAS No.: 2137647-52-8
M. Wt: 252.278
InChI Key: GYDPRNVJBVESMV-UHFFFAOYSA-N
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Description

Ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and an appropriate amine. For instance, cyanuric chloride reacts with ethyl carbamate in the presence of a base to form ethyl 4-chloro-1,3,5-triazine-2-carboxylate.

    Substitution Reaction: The chlorine atom in ethyl 4-chloro-1,3,5-triazine-2-carboxylate is substituted with an amino group by reacting with ammonia or an amine under controlled conditions to yield ethyl 4-amino-1,3,5-triazine-2-carboxylate.

    Piperazine Introduction: Finally, the amino group at the 6-position is substituted with piperazine through a nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form various derivatives, such as the reduction of the triazine ring to form dihydrotriazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or amino groups can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Dihydrotriazine derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antiviral, and anticancer properties.

    Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate varies depending on its application:

    In Medicinal Chemistry: It may inhibit specific enzymes or receptors, disrupting cellular processes in pathogens or cancer cells.

    In Materials Science: It acts as a ligand, forming coordination complexes with metals, which can alter the properties of the resulting materials.

Comparison with Similar Compounds

Ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate can be compared with other triazine derivatives such as:

    Ethyl 4-amino-1,3,5-triazine-2-carboxylate: Lacks the piperazine group, which may reduce its biological activity.

    4,6-Diamino-1,3,5-triazine-2-carboxylate: Contains two amino groups, which can lead to different reactivity and applications.

    Ethyl 4-chloro-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate: The presence of a chlorine atom can significantly alter its chemical properties and reactivity.

This compound is unique due to the presence of both the piperazine and amino groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-amino-6-piperazin-1-yl-1,3,5-triazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N6O2/c1-2-18-8(17)7-13-9(11)15-10(14-7)16-5-3-12-4-6-16/h12H,2-6H2,1H3,(H2,11,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDPRNVJBVESMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NC(=N1)N2CCNCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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